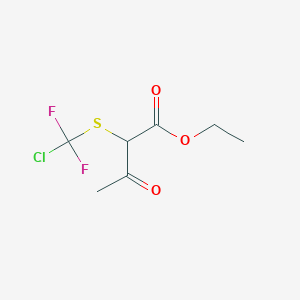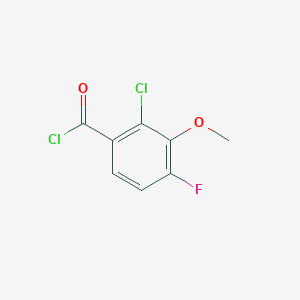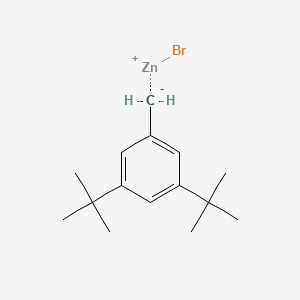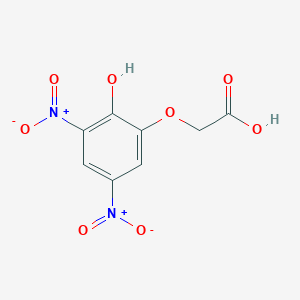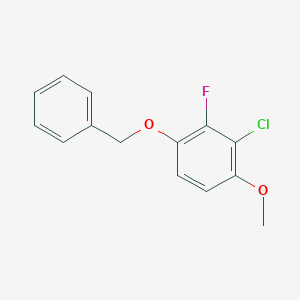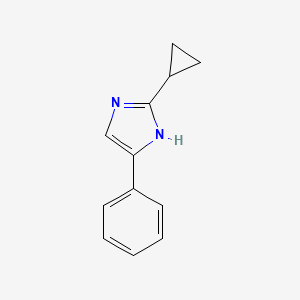
2-Cyclopropyl-5-phenyl-1H-imidazole
Overview
Description
“2-Cyclopropyl-5-phenyl-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many natural products such as histidine, purine, and histamine .
Synthesis Analysis
Imidazole derivatives can be synthesized using various methods. One common method involves the reaction of glyoxal, formaldehyde, and ammonia . The synthesis of imidazole derivatives has been a major area of interest due to their wide range of biological activities .Molecular Structure Analysis
The molecular structure of “this compound” would consist of an imidazole ring attached to a phenyl group and a cyclopropyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Imidazole and its derivatives are known to participate in a variety of chemical reactions. They are amphoteric in nature, meaning they can act as both acids and bases . They are also known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. In general, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Agent Synthesis
Imidazole compounds, including variants like 2-Cyclopropyl-5-phenyl-1H-imidazole, have been extensively investigated for their potent antimicrobial properties. A study focused on synthesizing novel imidazoles to evaluate their antimicrobial activities, particularly against Candida albicans, highlights the significance of these compounds in clinical medicine (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Corrosion Inhibition
Research indicates that certain imidazole derivatives, including structures similar to this compound, are effective corrosion inhibitors. For instance, imidazole and 2-phenyl-2-imidazoline have demonstrated significant inhibition efficiency for AA5052, suggesting their potential in protecting metals against corrosion in acidic environments (He, Jiang, Li, Wang, Hou, & Wu, 2014).
Synthesis of Cardiotonic Agents
Imidazole derivatives, including those with structures similar to this compound, have been synthesized and evaluated for their inotropic (cardiotonic) activity. A study on substituted 2,2'-bi-1H-imidazoles and related analogues found that specific substitutions can significantly impact pharmacological profiles, indicating potential applications in developing cardiotonic drugs (Matthews, Mccarthy, Whitten, Kastner, Barney, Marshall, Ertel, Burkhard, Shea, & Kariya, 1990).
Inhibitor for Monoamine Oxidase
Cyclopropylamino substituted oxadiazoles, related to the structure of this compound, have been studied for their inhibition of monoamine oxidase, showing selectivity for specific sites of the enzyme. This suggests potential applications in neurological and psychiatric conditions (Long, Mantle, & Wilson, 1976).
Organic Light Emitting Devices
The development of organic light-emitting devices (OLEDs) has utilized compounds like this compound. For example, greenish-yellow OLEDs have been developed using novel iridium complexes containing similar imidazole structures, indicating the role of these compounds in advancing OLED technology (Han, Zhang, Zhou, Yang, Woo, Bai, & Yang, 2013).
Mechanism of Action
Target of Action
2-Cyclopropyl-5-phenyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Imidazole is a key component of several important biological molecules, such as histidine and purines . Therefore, it’s plausible that this compound could influence pathways involving these molecules.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-5-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-4-9(5-3-1)11-8-13-12(14-11)10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJLNVQMJYNAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)
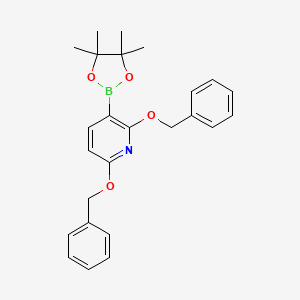
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)


![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)
